tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate
説明
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate (CAS: 1350475-45-4) is a bicyclic heterocyclic compound featuring a fused furopyridine scaffold. Its molecular formula is C₁₃H₂₄N₂O₃, with a molar mass of 256.34 g/mol . The stereochemistry (3R,3aR,7aR) and the presence of an aminomethyl group at position 3 distinguish it structurally and functionally. This compound is typically stored at room temperature under dry, sealed conditions, making it a stable intermediate for pharmaceutical synthesis . Its primary amine group suggests reactivity in conjugation reactions, such as amide bond formation, which is critical in drug development.
特性
IUPAC Name |
tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-9-8-17-11(6-14)10(9)7-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBMPIBPEUZPJQ-DCAQKATOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2COC(C2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CO[C@H]([C@H]2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structure and biological properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.346 g/mol
- Structural Features : The compound features a furo[3,4-c]pyridine core with an aminomethyl group and a tert-butyl ester moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions such as temperature and solvent choice. The general synthetic route can be summarized as follows:
- Formation of the Furo[3,4-c]pyridine Core : This involves cyclization reactions that construct the bicyclic structure.
- Introduction of the Aminomethyl Group : This step often utilizes reductive amination techniques.
- Esterification : The final step is the formation of the tert-butyl ester.
Research indicates that the biological activity of tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate is influenced by its structural conformation and functional groups. Key mechanisms include:
- Receptor Interaction : The compound exhibits high affinity for certain neurotransmitter receptors which may mediate its pharmacological effects.
- Enzyme Inhibition : Studies suggest potential inhibitory effects on enzymes involved in neurotransmitter metabolism.
Case Studies
- Neuropharmacological Studies : In vitro assays demonstrated that this compound modulates dopamine and serotonin receptors, indicating potential applications in treating mood disorders.
- Toxicological Assessments : Preliminary toxicity studies reveal that while the compound shows promise for therapeutic applications, it also exhibits cytotoxic effects at higher concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate | Furo[3,4-c]pyridine core with aminomethyl group | Broad biological activity; potential neuroactive properties |
| cis-tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate | Similar core but different stereochemistry | Distinct pharmacological profiles observed |
| racemic-(3S,3aR,7aR)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate | Different position of aminomethyl group | Variation in biological activity due to structural differences |
Research Findings
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. For instance:
類似化合物との比較
Comparison with Similar Compounds
tert-butyl (3aR,7aR)-1-oxo-3,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate (CAS: 441297-78-5)
- Key Differences: Substituent: Contains a 1-oxo group instead of the aminomethyl moiety. Reactivity: The ketone group may participate in nucleophilic additions or reductions, unlike the primary amine in the target compound.
- Applications : Likely serves as a precursor for further functionalization due to its ketone group.
tert-butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS: 1251010-63-5)
- Key Differences :
- Applications : Used in asymmetric synthesis and as a building block for chiral catalysts.
tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate (CAS: 1310381-24-8)
- Key Differences: Substituent: Hydroxymethyl group at position 5 vs. aminomethyl at position 3. Ring System: Pyrano[3,2-b]pyrrole instead of furopyridine. Polarity: The hydroxymethyl group enhances hydrophilicity compared to the aminomethyl group .
- Applications: Potential use in glycosidase inhibitors or carbohydrate-mimetic drug design.
tert-butyl trans-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carboxylate (CAS: 2940872-01-3)
- Key Differences :
tert-butyl (3aR,7aR)-octahydropyrrolo[3,4-c]pyridine-2-carboxylate (CAS: 1416263-23-4)
- Key Differences: Ring Saturation: Fully saturated pyrrolopyridine system vs. partially unsaturated furopyridine. Molecular Formula: C₁₂H₂₂N₂O₂ (molar mass: 226.31 g/mol), lacking the aminomethyl group .
- Applications : Used in peptidomimetics and as a scaffold for protease inhibitors.
Comparative Data Table
Q & A
Q. What are the typical synthetic routes for preparing tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate?
The synthesis often involves multi-step reactions, including:
- Microwave-assisted coupling : Aryl boronic acids and halogenated pyridine derivatives are reacted under microwave conditions (140°C, argon atmosphere) to form intermediates. Bis(triphenylphosphine)palladium(II) dichloride is commonly used as a catalyst .
- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced to protect amines during synthesis. Deprotection is achieved via trifluoroacetic acid (TFA) treatment, followed by neutralization and extraction .
- Chromatographic purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) is critical for isolating pure products .
Q. How is the stereochemistry of the compound validated during synthesis?
Stereochemical validation relies on:
- NMR spectroscopy : Coupling constants (e.g., vicinal values) and NOE correlations confirm spatial arrangements of substituents. For example, axial vs. equatorial proton orientations in the furopyridine ring can be distinguished .
- X-ray crystallography : Single-crystal diffraction studies (e.g., Acta Crystallographica reports) provide definitive proof of absolute configuration, particularly for bicyclic systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselectivity in furo[3,4-c]pyridine derivatives?
Key factors include:
- Catalyst selection : Palladium catalysts with chiral ligands (e.g., Josiphos) enhance enantiomeric excess in Heck arylations. For example, stereoselective arylations of enecarbamates achieve >20:1 diastereomer ratios .
- Temperature control : Lower temperatures (e.g., −78°C) during lithiation steps reduce racemization in intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics in microwave-assisted syntheses .
Q. How should researchers address contradictions between computational predictions and experimental spectral data?
Methodological approaches include:
- DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-31G* basis sets) with experimental data to identify discrepancies in substituent effects or conformational flexibility .
- Dynamic NMR studies : Variable-temperature NMR can detect ring-flipping or hydrogen-bonding interactions that alter spectral profiles .
- Crystallographic validation : Resolve ambiguities in NOESY or COSY data by cross-referencing with X-ray-derived torsion angles .
Q. What strategies are effective for analyzing the compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., , /) to receptors like GPCRs or ion channels. Immobilize the target protein on a sensor chip and monitor real-time interactions .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses in active sites. Validate with mutagenesis studies targeting key residues .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for similar synthetic procedures?
- Trace metal analysis : Use ICP-MS to detect residual palladium or copper from catalytic steps, which may inhibit subsequent reactions and reduce yields .
- Reaction monitoring : Employ in-situ FTIR or LC-MS to identify side products (e.g., over-oxidized intermediates) that compete with desired pathways .
- Scale-dependent effects : Test reproducibility at microgram vs. gram scales; microwave reactions often show better consistency at smaller scales due to uniform heating .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boronic Acid Coupling | Pd(PPh)Cl, 140°C, 2 min | 89.4% | |
| Boc Deprotection | TFA/CHCl, 3 hr | 11.1% | |
| Stereoselective Arylation | Pd(OAc), Josiphos ligand, −78°C | >90% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
